

Foreword: The Strategic Role of Scaffolds and Substituents in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-morpholinoaniline

Cat. No.: B174992

[Get Quote](#)

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic versatility allows for the introduction of diverse functional groups, enabling the fine-tuning of a molecule's pharmacological profile. The morpholinoaniline family, in particular, has garnered significant attention for its prevalence in clinically successful drugs. This guide focuses on a specific, yet important, member of this family: **3-Methyl-4-morpholinoaniline**. While its direct applications are less documented than its fluorinated counterparts, understanding its structure, synthesis, and potential provides a valuable case study in the principles of lead optimization and the strategic impact of subtle molecular modifications. As a senior application scientist, the intent of this document is to not only provide data but to illuminate the chemical reasoning and experimental logic that drives research and development in this area.

Core Identification and Physicochemical Profile

3-Methyl-4-morpholinoaniline is a substituted aromatic amine. Its core structure consists of an aniline ring substituted with a methyl group at position 3 and a morpholine ring at position 4.

- CAS Number: 112900-82-0[1]
- Molecular Formula: C₁₁H₁₆N₂O
- Molecular Weight: 192.26 g/mol

The molecular structure combines the aromatic, electron-donating aniline group with the saturated heterocycle morpholine, which is known to impart favorable pharmacokinetic properties in drug candidates.[\[2\]](#)

Caption: Molecular Structure of **3-Methyl-4-morpholinoaniline**.

A summary of key physicochemical data for the closely related compound, 4-morpholinoaniline, is provided below for reference, as extensive data for the 3-methyl derivative is not widely published. These values serve as a baseline for estimating the properties of the target compound.

Property	Value (for 4-morpholinoaniline)	Source
Melting Point	132-135 °C	[1] [3] [4]
Boiling Point	~310-368 °C (estimate)	[1] [3]
pKa	6.72 ± 0.40 (Predicted)	[3] [4]
Solubility	Soluble in chloroform, ethyl acetate	[3] [4]

Synthetic Strategy and Mechanistic Considerations

The synthesis of substituted morpholinoanilines typically relies on two core transformations: nucleophilic aromatic substitution (S_NA_r) to introduce the morpholine ring and the reduction of a nitro group to form the key aniline moiety. While a specific, validated protocol for **3-Methyl-4-morpholinoaniline** is not widely published, a robust synthetic route can be designed based on established methodologies for analogous compounds, such as 3-fluoro-4-morpholinoaniline.[\[5\]](#) [\[6\]](#)

Proposed Synthetic Workflow

The most logical pathway involves the reaction of morpholine with a suitably activated aromatic precursor, followed by reduction. The choice of starting material is critical; 4-chloro-2-nitrotoluene is an ideal candidate due to the ortho/para-directing nature of the methyl group

and the activating, electron-withdrawing effect of the nitro group, which facilitates the S_NA_r reaction.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Methyl-4-morpholinoaniline**.

Experimental Protocol and Rationale

Step 1: Nucleophilic Aromatic Substitution

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-2-nitrotoluene (1.0 eq) and morpholine (2.0-3.0 eq). The use of excess morpholine serves as both the nucleophile and the solvent.
- Reaction Conditions: Heat the mixture to reflux. The high temperature is necessary to overcome the activation energy for the S_NA_r reaction.
- Causality: The nitro group para to the chlorine atom is a strong electron-withdrawing group, which stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution of the chloride leaving group by morpholine. The methyl group at the meta position has a minor electronic influence but provides important steric and lipophilic character to the final product.
- Workup: After cooling, the excess morpholine is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any morpholine salts, then dried and concentrated to yield the crude intermediate, 4-(3-methyl-4-nitrophenyl)morpholine.

Step 2: Nitro Group Reduction

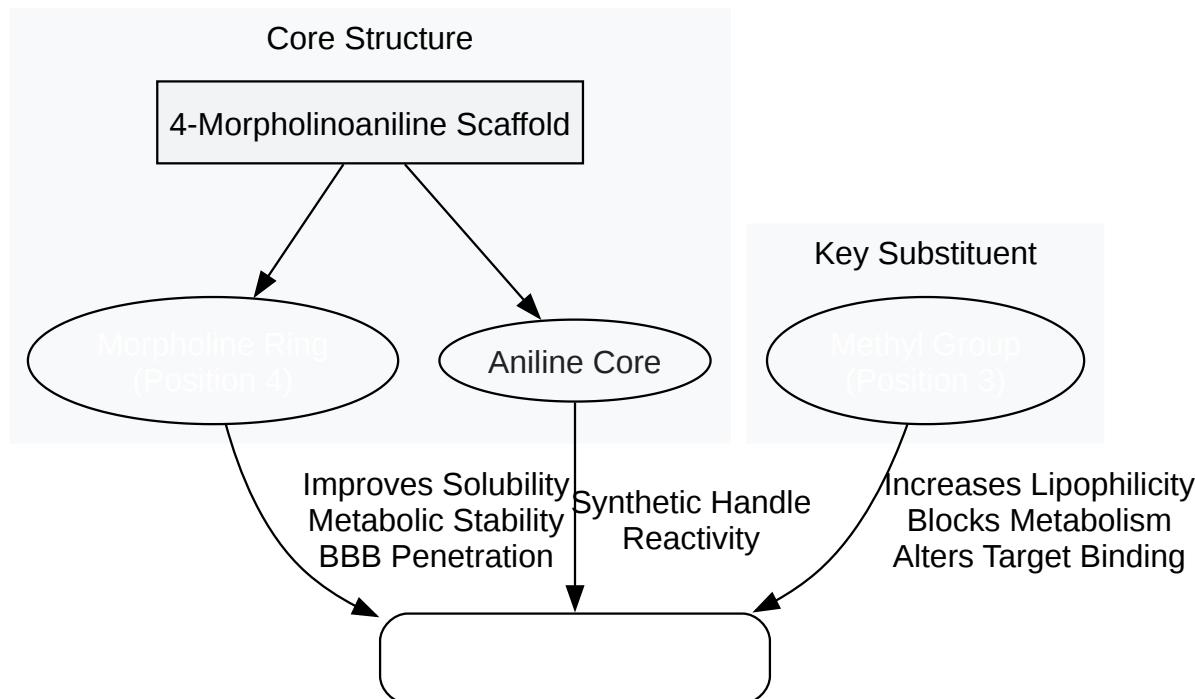
- Reaction Setup: Dissolve the crude nitro-intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

- Reagent Selection: Add a reducing agent. Common choices include:
 - Catalytic Hydrogenation: 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi). This is a clean and efficient method.[7]
 - Chemical Reduction: Iron powder (Fe) in the presence of an acid catalyst like ammonium chloride (NH₄Cl) in aqueous ethanol.[5] This method is often cheaper and more scalable for industrial applications.
- Causality: Both methods achieve the six-electron reduction of the nitro group to a primary amine. Catalytic hydrogenation proceeds via surface adsorption and stepwise hydrogen transfer, while the Fe/NH₄Cl system involves single-electron transfers from the metal surface in an acidic medium.
- Workup:
 - For hydrogenation, the catalyst is removed by filtration through Celite, and the solvent is evaporated.[7]
 - For iron reduction, the reaction is filtered to remove iron oxides, and the product is extracted into an organic solvent.
- Purification: The final product, **3-Methyl-4-morpholinoaniline**, can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield a crystalline solid.[7]

Role in Drug Discovery and Development

The 4-morpholinoaniline scaffold is a "privileged structure" in medicinal chemistry, appearing in several approved drugs. Its value stems from the physicochemical properties imparted by the morpholine ring, which often enhances aqueous solubility, metabolic stability, and brain permeability compared to more basic or lipophilic amines.[2]

The Morpholinoaniline Core: A Gateway to Bioactivity


- Linezolid (Antibiotic): The fluorinated analog, 3-fluoro-4-morpholinoaniline, is a key intermediate in the synthesis of Linezolid, an oxazolidinone antibiotic used against multi-drug resistant Gram-positive bacteria like MRSA.[8]

- Rivaroxaban (Anticoagulant): The morpholinone derivative of 4-morpholinoaniline is a central component of the Factor Xa inhibitor Rivaroxaban.[8]
- CNS-Active Agents: The morpholine ring's balanced lipophilic-hydrophilic profile and reduced basicity ($pK_a \sim 8.5$ for morpholine itself) are highly advantageous for designing drugs that need to cross the blood-brain barrier (BBB).[2][4]

The Strategic Impact of the 3-Methyl Group

While the fluoro-substituted analog is well-known, the 3-methyl substituent on the **3-Methyl-4-morpholinoaniline** scaffold offers a distinct set of strategic advantages in lead optimization, based on established medicinal chemistry principles.[9]

- Modulation of Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity ($\log P$). This can directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity may enhance membrane permeability and BBB penetration, but could also increase binding to plasma proteins or lead to sequestration in fatty tissues.[2][9]
- Metabolic Blocking: The aromatic ring of an aniline is a potential site for oxidative metabolism by cytochrome P450 enzymes. Placing a methyl group at position 3 can sterically hinder or block this position from metabolic attack, potentially increasing the compound's half-life.[9]
- Fine-Tuning Target Binding: The methyl group introduces steric bulk adjacent to the aniline nitrogen. This can alter the molecule's preferred conformation and influence how it fits into the binding pocket of a biological target (e.g., an enzyme or receptor). This "ortho effect" can either enhance or decrease binding affinity, providing a tool for improving potency and selectivity.[9]

[Click to download full resolution via product page](#)

Caption: Logical relationship of molecular components to overall properties.

Safety, Handling, and Storage

Specific safety data for **3-Methyl-4-morpholinoaniline** is not extensively documented. Therefore, it is imperative to handle this compound with the precautions established for its close structural analog, 4-morpholinoaniline.

- Hazard Classification: 4-Morpholinoaniline is considered hazardous. It is classified as causing skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled.[10][11]
- Handling:
 - Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., a fume hood). [11][12]

- Avoid breathing dust.[10][12]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[11]
- Wash hands thoroughly after handling.[10]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[10][12]
 - Keep the container tightly sealed and store in an inert atmosphere away from incompatible materials such as strong oxidizing agents and acids.[3][10]

References

- Chemsoc. (n.d.). 4-Morpholinoaniline | CAS#:2524-67-6.
- ResearchGate. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
- PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline.
- PubChem. (n.d.). 3-(Morpholin-4-yl)aniline.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- PubMed. (2013). [Application of methyl in drug design].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsoc [chemsrc.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Morpholinoaniline | 2524-67-6 [chemicalbook.com]

- 4. 4-Morpholinoaniline CAS#: 2524-67-6 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Foreword: The Strategic Role of Scaffolds and Substituents in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174992#3-methyl-4-morpholinoaniline-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

